4-tert-butyl-1H-pyrazole hydrochloride
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Overview
Description
4-tert-butyl-1H-pyrazole hydrochloride is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is known for its stability and solubility in various organic solvents, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1H-pyrazole hydrochloride typically involves the reaction of tert-butyl nitrate with 1H-pyrazole . Another method includes the condensation reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing automated flash chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, copper triflate, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dihydrofuran can yield a mixture of tetrahydrofuran and hydrazone .
Scientific Research Applications
4-tert-butyl-1H-pyrazole hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-tert-butyl-1H-pyrazole hydrochloride involves its interaction with multiple molecular targets. It is known to exhibit various biological activities, suggesting that it may interact with multiple targets and pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core structure and are known for their diverse biological activities.
tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Another pyrazole derivative with similar chemical properties.
Uniqueness
4-tert-butyl-1H-pyrazole hydrochloride is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties, making it particularly useful in various organic synthesis applications .
Properties
Molecular Formula |
C7H13ClN2 |
---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
4-tert-butyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H |
InChI Key |
IILONEOHZOMYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNN=C1.Cl |
Origin of Product |
United States |
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